molecular formula C3H3NO2 B13440836 2-cyanoacetic acid

2-cyanoacetic acid

Cat. No.: B13440836
M. Wt: 87.047 g/mol
InChI Key: MLIREBYILWEBDM-ZKDXJZICSA-N
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Description

2-Cyanoacetic acid is an organic compound with the chemical formula C₃H₃NO₂. It is a white, hygroscopic solid that contains two functional groups: a nitrile (−C≡N) and a carboxylic acid (−COOH). This compound is a versatile intermediate in organic synthesis and is used as a precursor to various chemicals, including cyanoacrylates, which are components of adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyanoacetic acid is typically prepared by treating chloroacetate salts with sodium cyanide, followed by acidification . Another method involves electrosynthesis, where carbon dioxide is reduced cathodically, and acetonitrile is oxidized anodically .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the following steps:

Chemical Reactions Analysis

Types of Reactions: 2-Cyanoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Decarboxylation: Acetonitrile.

    Cyanoacetylation: Cyanoacetylated derivatives of pyrroles, indoles, and aniline.

    Knoevenagel Condensation: α,β-unsaturated compounds.

Mechanism of Action

The mechanism of action of 2-cyanoacetic acid involves its role as an intermediate in various chemical reactions. For instance, in the Knoevenagel condensation, it forms an enol intermediate that reacts with aldehydes to produce α,β-unsaturated compounds . The nitrile group (−C≡N) and carboxylic acid group (−COOH) in this compound make it highly reactive, allowing it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups, which provide it with high reactivity and versatility in organic synthesis. Its ability to undergo decarboxylation to form acetonitrile and participate in cyanoacetylation and Knoevenagel condensation reactions distinguishes it from its derivatives .

Properties

Molecular Formula

C3H3NO2

Molecular Weight

87.047 g/mol

IUPAC Name

2-cyanoacetic acid

InChI

InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6)/i1+1,3+1

InChI Key

MLIREBYILWEBDM-ZKDXJZICSA-N

Isomeric SMILES

[13CH2](C#N)[13C](=O)O

Canonical SMILES

C(C#N)C(=O)O

Origin of Product

United States

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